molecular formula C24H25N3O3 B8452120 2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester

2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester

Cat. No.: B8452120
M. Wt: 403.5 g/mol
InChI Key: ZVMJXACINLNMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-amino-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxylate

InChI

InChI=1S/C24H25N3O3/c1-2-30-24(29)20-13-19-10-9-18(14-21(19)26-22(25)15-20)16-5-7-17(8-6-16)23(28)27-11-3-4-12-27/h5-10,13-14H,2-4,11-12,15H2,1H3,(H2,25,26)

InChI Key

ZVMJXACINLNMLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude (E)-ethyl 2-(cyanomethyl)-3-(3-nitro-4′-(pyrrolidine-1-carbonyl)biphenyl-4-yl)acrylate in AcOH (650 mL) was added iron (29.1 g, 521 mmol) at room temperature. The resulting mixture was heated at 85° C. for 4 h. The reaction mixture was cooled to room temperature and diluted with CH2Cl2 (250 mL). The solids were filtered off and washed with CH2Cl2 (200 mL). The filtrate was concentrated under reduced pressure to give the crude material that was diluted with CH2Cl2 (250 mL) again. To this mixture was slowly added sat'd aq Na2CO3 (˜330 mL) with vigorous stirring until it became basic (pH ˜9-10). The resulting mixture was filtered off and washed with CH2Cl2 (˜250 mL). The aqueous layer was separated and extracted with CH2Cl2 (2×150 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered to give the crude material that was diluted with EtOAc (70 mL). The mixture was kept for 16 h at room temperature. The suspension was filtered. The solids filtered off were washed with EtOAc (100 mL) to give the crude product that was washed with a small amount of CH2Cl2 to afford 20 g (62% based on 95% purity) of (1E,4E)-ethyl 2-amino-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylate.
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
29.1 g
Type
catalyst
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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